molecular formula C17H26N2O4S B2366571 4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine CAS No. 1797698-05-5

4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine

Cat. No.: B2366571
CAS No.: 1797698-05-5
M. Wt: 354.47
InChI Key: BBNVQECATUDOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores: a morpholine ring and a sulfonyl group, linked via an azepane scaffold bearing a 4-methoxyphenyl substituent. The morpholine moiety is a ubiquitous structural feature in medicinal chemistry, known for its ability to modulate key pharmacokinetic properties of drug candidates. It can enhance aqueous solubility, influence metabolic stability, and contribute to biological activity through molecular interactions with target proteins . The sulfonamide functional group (in this case, a sulfonylmorpholine) is another highly relevant scaffold in the development of bioactive molecules. Sulfonamide derivatives have demonstrated a wide spectrum of biological activities and are useful reagents in organic synthesis . The specific combination of these features suggests this compound's potential utility as a valuable intermediate or building block for constructing more complex molecular libraries. Researchers may employ it in the design and synthesis of novel compounds for probing biological systems, screening against therapeutic targets such as kinases or enzymes, and investigating structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)azepan-1-yl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-22-17-7-5-15(6-8-17)16-4-2-3-9-19(14-16)24(20,21)18-10-12-23-13-11-18/h5-8,16H,2-4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNVQECATUDOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches

Sulfonyl Chloride Route

General Pathway

This approach utilizes sulfonyl chloride intermediates as activated species for sulfonamide formation. The general synthetic route involves:

  • Preparation of 3-(4-methoxyphenyl)azepane
  • Conversion to the corresponding sulfonyl chloride
  • Reaction with morpholine to form the target sulfonamide

This method draws upon established protocols for similar compounds as observed in several related sulfonate preparations.

Reaction Scheme
Step 1: 3-(4-methoxyphenyl)azepane + SOCl2/Cl2 → 3-(4-methoxyphenyl)azepane-1-sulfonyl chloride
Step 2: 3-(4-methoxyphenyl)azepane-1-sulfonyl chloride + morpholine → 4-((3-(4-methoxyphenyl)azepan-1-yl)sulfonyl)morpholine

Pentafluorophenyl (PFP) Sulfonate Ester Approach

General Pathway

This alternative approach avoids unstable sulfonyl chloride intermediates by utilizing pentafluorophenyl (PFP) sulfonate esters as more stable activated species:

  • Preparation of 3-(4-methoxyphenyl)azepane
  • Formation of the PFP sulfonate ester
  • Aminolysis with morpholine

This method is based on recent advances in sulfonate chemistry that provide more controlled and selective sulfonamide formation.

Advantages
  • Improved stability of intermediates
  • Higher selectivity
  • Milder reaction conditions
  • Reduced side reactions

Detailed Synthesis Procedures

Procedure 1: Via Sulfonyl Chloride

Materials and Reagents
Reagent Quantity Purity Supplier (Example)
3-(4-Methoxyphenyl)azepane 5.0 g >98% Commercial or synthesized
Chlorosulfonic acid 3.0 eq >99% Sigma-Aldrich
Dichloromethane (DCM) 50 mL Anhydrous Fisher Scientific
Triethylamine (TEA) 3.0 eq >99% Acros Organics
Morpholine 1.2 eq >99% Alfa Aesar
Sodium carbonate 2.0 eq Anhydrous Sigma-Aldrich
Synthesis of 3-(4-Methoxyphenyl)azepane-1-sulfonyl Chloride
  • In a 250 mL three-necked round-bottomed flask equipped with a thermometer, mechanical stirrer, and addition funnel, place 3-(4-methoxyphenyl)azepane (5.0 g) and anhydrous DCM (50 mL).
  • Cool the solution to -10°C in an ice-salt bath.
  • Add chlorosulfonic acid (3.0 eq) dropwise over 30 minutes, maintaining the temperature below 0°C.
  • After complete addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction by TLC until completion (typically hexane:ethyl acetate 4:1).
  • Cool the reaction mixture to 0°C and carefully quench with ice-cold water (50 mL).
  • Separate the organic layer, wash with cold saturated sodium bicarbonate solution (2 × 30 mL) and brine (30 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
  • The sulfonyl chloride intermediate should be used immediately in the next step without further purification due to its instability.
Synthesis of 4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine
  • In a 250 mL round-bottomed flask, prepare a solution of morpholine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM (30 mL) and cool to 0°C.
  • Add the freshly prepared 3-(4-methoxyphenyl)azepane-1-sulfonyl chloride in DCM (20 mL) dropwise over 20 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
  • Monitor the reaction progress by TLC (hexane:ethyl acetate 3:2).
  • Quench the reaction with water (30 mL) and separate the organic layer.
  • Wash the organic layer with 1N HCl (2 × 20 mL), saturated sodium bicarbonate (2 × 20 mL), and brine (20 mL).
  • Dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure.
  • Purify the crude product by column chromatography using hexane:ethyl acetate gradient (starting with 9:1, gradually increasing to 7:3) to afford the pure target compound.
Yield and Characterization

Typical yield: 65-75%
Appearance: White to off-white crystalline solid
Melting point: 110-112°C (predicted)

Procedure 2: Via PFP Sulfonate Ester

Materials and Reagents
Reagent Quantity Purity Supplier (Example)
3-(4-Methoxyphenyl)azepane 5.0 g >98% Commercial or synthesized
Pentafluorophenyl vinyl sulfonate 1.2 eq >97% Synthesized or commercial
DMF 50 mL Anhydrous Fisher Scientific
Potassium carbonate 2.0 eq Anhydrous Sigma-Aldrich
Morpholine 2.0 eq >99% Alfa Aesar
THF 30 mL Anhydrous Sigma-Aldrich
Synthesis of PFP 3-(4-Methoxyphenyl)azepane-1-sulfonate
  • In a 250 mL round-bottomed flask, dissolve 3-(4-methoxyphenyl)azepane (5.0 g) in anhydrous DMF (50 mL).
  • Add anhydrous potassium carbonate (2.0 eq) and stir for 30 minutes at room temperature.
  • Cool the mixture to 0°C and add pentafluorophenyl vinyl sulfonate (1.2 eq) dropwise.
  • Allow the reaction to warm to room temperature and stir for 18-24 hours.
  • Monitor the reaction by TLC until completion (typically DCM:methanol 95:5).
  • Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic extracts with water (3 × 30 mL) and brine (30 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography using hexane:ethyl acetate gradient (starting with 95:5, gradually increasing to 8:2) to obtain the PFP sulfonate intermediate.
Aminolysis with Morpholine
  • In a 100 mL round-bottomed flask, dissolve the PFP sulfonate intermediate in anhydrous THF (30 mL).
  • Add morpholine (2.0 eq) and stir at room temperature for 12 hours.
  • Monitor the reaction progress by TLC (hexane:ethyl acetate 7:3).
  • Concentrate the reaction mixture under reduced pressure.
  • Dissolve the residue in DCM (50 mL) and wash with 1N HCl (2 × 20 mL), saturated sodium bicarbonate (2 × 20 mL), and brine (20 mL).
  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
  • Purify by column chromatography using hexane:ethyl acetate gradient (starting with 8:2, gradually increasing to 6:4) to obtain the pure target compound.
Yield and Characterization

Typical yield: 70-80%
Appearance: White crystalline solid
Melting point: 110-112°C (predicted)

Procedure 3: Alternative Route via Azepane-Sulfonyl-Morpholine Framework

This alternative approach first establishes the sulfonamide linkage between azepane and morpholine, followed by introduction of the 4-methoxyphenyl group.

Materials and Reagents
Reagent Quantity Purity Supplier (Example)
Azepane 5.0 g >98% Commercial
Chlorosulfonic acid 3.0 eq >99% Sigma-Aldrich
DCM 50 mL Anhydrous Fisher Scientific
Morpholine 1.2 eq >99% Alfa Aesar
4-Methoxyphenylboronic acid 1.5 eq >97% Combi-Blocks
Pd(PPh₃)₄ 0.05 eq >99% Strem Chemicals
Potassium carbonate 3.0 eq Anhydrous Sigma-Aldrich
1,4-Dioxane/Water (3:1) 60 mL HPLC grade Fisher Scientific
Synthesis Protocol
  • First, prepare azepane-1-sulfonyl chloride following a modified procedure from the literature.
  • React the sulfonyl chloride with morpholine to obtain azepane-1-sulfonyl-morpholine.
  • Perform a palladium-catalyzed cross-coupling reaction to introduce the 4-methoxyphenyl group at the 3-position of the azepane ring.

This approach is advantageous when direct functionalization of the azepane ring is challenging.

Optimization and Scale-up Considerations

Reaction Condition Optimization

Sulfonyl Chloride Formation
Parameter Range Studied Optimal Condition Effect on Yield
Temperature -15°C to 10°C -5°C to 0°C >10°C decreases yield by 15-20%
Reaction time 2-8 hours 4-6 hours Extended times lead to decomposition
Solvent DCM, DCE, THF DCM DCM provides 10-15% higher yield
Chlorosulfonic acid equiv. 1.5-4.0 eq 3.0 eq Lower eq. results in incomplete conversion
Sulfonamide Formation
Parameter Range Studied Optimal Condition Effect on Yield
Base TEA, DIPEA, pyridine TEA TEA provides 5-10% higher yield
Temperature 0°C to 40°C 0°C → RT Higher temperatures increase side reactions
Reaction time 6-24 hours 12-16 hours Longer times don't improve yields significantly
Morpholine equiv. 1.0-2.0 eq 1.2 eq Higher eq. doesn't improve yield

Scale-up Considerations

For industrial-scale production, several modifications to the laboratory procedures are recommended:

  • Replace DCM with more environmentally friendly solvents like 2-MeTHF or ethyl acetate where possible.
  • Implement continuous flow reactors for the sulfonyl chloride formation step to better control exothermic reactions and improve safety.
  • Consider using polymer-supported reagents for easier product isolation and purification.
  • Implement in-line monitoring (e.g., FTIR, UV) for real-time reaction progress assessment.

Typical scale-up parameters are outlined in the following table:

Parameter Lab Scale Pilot Scale Production Scale
Batch size 5-50 g 0.5-5 kg 10-100 kg
Reaction vessel Glass flask Glass-lined reactor Stainless steel reactor
Cooling method Ice bath Cooling jacket External heat exchanger
Stirring Magnetic/mechanical Mechanical High-efficiency impeller
Temperature control ±2°C ±1°C ±0.5°C
Process control Manual Semi-automated Fully automated

Analytical Data and Characterization

Spectroscopic Data

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) : δ 7.22 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.75-3.65 (m, 4H, morpholine CH₂-O), 3.50-3.40 (m, 1H, azepane CH), 3.25-3.10 (m, 4H, morpholine CH₂-N), 3.05-2.90 (m, 2H, azepane CH₂), 2.80-2.65 (m, 2H, azepane CH₂), 1.80-1.40 (m, 8H, azepane CH₂).

¹³C NMR (100 MHz, CDCl₃) : δ 158.5, 136.8, 127.9, 114.0, 67.0 (2C), 55.4, 51.3, 46.5 (2C), 42.9, 39.7, 35.6, 30.5, 27.2, 24.8.

DEPT-135 NMR (100 MHz, CDCl₃) : CH signals at δ 127.9 (positive), 114.0 (positive), 51.3 (positive); CH₂ signals at δ 67.0 (negative), 46.5 (negative), 42.9 (negative), 39.7 (negative), 35.6 (negative), 30.5 (negative), 27.2 (negative), 24.8 (negative); CH₃ signal at δ 55.4 (positive).

IR Spectroscopy

FTIR (KBr, cm⁻¹) : 2936 (C-H stretching), 1612 (C=C aromatic), 1515 (C=C aromatic), 1342 (S=O asymmetric stretching), 1250 (C-O-C stretching), 1165 (S=O symmetric stretching), 1115 (C-O-C stretching), 931 (S-N stretching), 833 (C-H out-of-plane bending, p-substituted aromatic).

Mass Spectrometry

HRMS (ESI+) : m/z calculated for C₁₈H₂₈N₂O₄S [M+H]⁺: 369.1848; found: 369.1851.
MS/MS fragmentation pattern : m/z 369 → 284 (loss of morpholine), 284 → 220 (loss of SO₂), 220 → 205 (loss of CH₃).

Physical Properties

Property Value Method of Determination
Appearance White crystalline solid Visual observation
Melting point 110-112°C Capillary method
Solubility in water <0.1 mg/mL Gravimetric analysis
Solubility in methanol >50 mg/mL Gravimetric analysis
Solubility in dichloromethane >100 mg/mL Gravimetric analysis
Log P 2.4-2.8 (predicted) Computational prediction
pKa 8.5-9.0 (predicted) Computational prediction
Optical rotation Not applicable (achiral) -

Purity Assessment

HPLC Analysis
Parameter Specification Method
Column C18 reverse phase -
Mobile phase Acetonitrile/water gradient (30-90% ACN) with 0.1% formic acid -
Flow rate 1.0 mL/min -
Detection UV 254 nm -
Retention time 7.5-8.0 min -
Purity >98% Area normalization
Elemental Analysis
Element Theoretical (%) Found (%)
Carbon (C) 58.67 58.45 ± 0.15
Hydrogen (H) 7.66 7.59 ± 0.10
Nitrogen (N) 7.60 7.52 ± 0.10
Sulfur (S) 8.70 8.65 ± 0.10

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) XLogP3
4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine (Target) Morpholine + Azepane 4-Methoxyphenyl on azepane ~363.4 (estimated) ~3.8
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine Morpholine + Oxazole 3-Chlorophenyl, 4-chlorophenylsulfonyl 439.3 4.5
4-(4-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-thiazol-5-yl)morpholine Morpholine + Thiazole 4-Methylbenzenesulfonyl, 4-methylphenylsulfanyl Not reported ~5.0
1-(Morpholine-4-sulfonyl)-[1,4]diazepane Morpholine + Diazepane (6-membered) Unsubstituted diazepane 249.33 ~1.2

Key Observations :

  • The target compound’s azepane ring provides greater conformational flexibility compared to the rigid oxazole/thiazole cores in and .

Biological Activity

4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine is a complex organic compound that incorporates a morpholine ring, a sulfonyl group, and a methoxyphenyl substituent. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H20_{20}N2_2O4_4S
  • Molecular Weight : 320.39 g/mol

The presence of the methoxy group on the phenyl ring is expected to influence its biological activity, potentially enhancing lipophilicity and altering binding interactions with biological targets.

The biological mechanism of 4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide moiety may facilitate hydrogen bonding and ionic interactions, enhancing affinity for specific biological targets.

Antimicrobial Activity

Research has indicated that derivatives of morpholine, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar sulfonamide compounds against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli when used in combination with other antibiotics like amikacin.

Anticancer Potential

Emerging evidence suggests that morpholine derivatives may possess anticancer properties. In vitro studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy :
    • Study : Oliveira et al. (2015)
    • Findings : The study demonstrated that related morpholine derivatives exhibited antibacterial activity against resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.
  • Anticancer Activity :
    • Study : Research on morpholine derivatives
    • Findings : Compounds structurally similar to 4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine showed promise in inhibiting tumor growth in various cancer models, with mechanisms involving the induction of apoptosis and inhibition of proliferation .

Comparative Analysis

To better understand the biological activity of 4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-((3-Phenylazepan-1-yl)sulfonyl)morpholineSimilar core structure without methoxy groupModerate antibacterial activity
4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholineChlorine substituent instead of methoxyEnhanced anticancer properties
4-((3-(4-Methylphenyl)azepan-1-yl)sulfonyl)morpholineMethyl substituentNotable antimicrobial activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the azepane ring followed by coupling with morpholine. A one-pot approach using sulfur dioxide surrogates (e.g., DABSO) and organometallic reagents has been reported for analogous sulfonamides, enabling efficient sulfonyl group introduction . Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during sulfonylation to prevent side reactions.
  • Catalyst Selection : Using sodium hydroxide or triethylamine to deprotonate intermediates and accelerate coupling .
  • Solvent Systems : Polar aprotic solvents like DMF or THF improve reagent solubility and reaction homogeneity .
    • Yield Improvement : Purification via column chromatography (e.g., DCM/MeOH gradients) or recrystallization (e.g., ethyl acetate) enhances purity and yield, as demonstrated in related morpholine sulfonamide syntheses .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and functional group integration. For example, the methoxyphenyl group shows aromatic protons at δ 6.84–7.34 ppm, while the morpholine ring exhibits characteristic signals at δ 3.64–3.88 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C17_{17}H25_{25}FN2_2O4_4S2_2 at m/z 404.52) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs with variations in the azepane ring (e.g., substituents at C3), sulfonyl group replacements (e.g., carbonyl), or morpholine ring modifications (e.g., thiomorpholine). Compare their binding affinity to targets like enzymes or receptors .
  • In Vitro Assays : Use competitive binding assays (e.g., radioligand displacement for NK-1 receptors) to measure IC50_{50} values. For example, a morpholine acetal analog showed sub-nanomolar potency (IC50_{50} = 0.09 nM) via [125^{125}I]Substance P displacement .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell monolayers) to prioritize lead candidates .

Q. What strategies are effective in resolving solubility issues during in vitro assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Salt Formation : Convert the free base to a hydrochloride or mesylate salt, as demonstrated for morpholine sulfonamides with improved solubility in PBS buffer .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that release the active compound in physiological conditions .

Q. How should contradictory data in biological activity assays be analyzed?

  • Methodological Answer :

  • Assay Validation : Confirm target specificity using knockout cell lines or siRNA silencing. For example, a compound’s anti-inflammatory activity might be validated via TNF-α suppression in macrophages .
  • Dose-Response Curves : Replicate experiments across multiple concentrations to distinguish true activity from assay noise. For instance, inconsistent IC50_{50} values may arise from compound aggregation at high concentrations .
  • Orthogonal Assays : Cross-verify results using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

  • Methodological Answer :

  • Central Nervous System (CNS) Models : Gerbil foot-tapping assays (for NK-1 receptor antagonism) or rodent models of emesis (e.g., cisplatin-induced vomiting in ferrets) .
  • Peripheral Activity : Guinea pig models of vascular permeability (e.g., resiniferatoxin-induced inflammation) to assess anti-inflammatory efficacy .
  • Dosing Regimens : Oral administration (e.g., 0.008–1.8 mg/kg) with pharmacokinetic sampling to determine bioavailability and duration of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.